molecular formula C16H10O B1313046 4,4'-Oxybis(ethynylbenzene) CAS No. 21368-80-9

4,4'-Oxybis(ethynylbenzene)

Cat. No.: B1313046
CAS No.: 21368-80-9
M. Wt: 218.25 g/mol
InChI Key: XNNLEMUSWLWGMY-UHFFFAOYSA-N
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Description

4,4’-Oxybis(ethynylbenzene) is a versatile organic compound with the molecular formula C16H10O and a molecular weight of 218.25 g/mol . It is characterized by the presence of two ethynyl groups attached to a central oxygen-bridged benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

4,4’-Oxybis(ethynylbenzene) plays a significant role in biochemical reactions, particularly in the context of organic synthesis and polymer chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidation of organic substrates. The ethynyl groups in 4,4’-Oxybis(ethynylbenzene) can undergo oxidative reactions, leading to the formation of reactive intermediates that can further react with other biomolecules .

Cellular Effects

The effects of 4,4’-Oxybis(ethynylbenzene) on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to 4,4’-Oxybis(ethynylbenzene) can upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage .

Molecular Mechanism

At the molecular level, 4,4’-Oxybis(ethynylbenzene) exerts its effects through several mechanisms. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound can interact with DNA, causing changes in gene expression. The oxidative stress induced by 4,4’-Oxybis(ethynylbenzene) can activate transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Oxybis(ethynylbenzene) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 4,4’-Oxybis(ethynylbenzene) has been shown to cause persistent oxidative stress in cells, leading to chronic changes in cellular function. In vitro studies have demonstrated that prolonged exposure can result in the accumulation of oxidative damage to cellular components .

Dosage Effects in Animal Models

The effects of 4,4’-Oxybis(ethynylbenzene) vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular responses. At high doses, 4,4’-Oxybis(ethynylbenzene) can cause significant toxicity, leading to liver and kidney damage. Studies in rats and mice have shown that high doses of the compound can result in the degeneration of liver lipids and proliferation of bile duct epithelia .

Metabolic Pathways

4,4’-Oxybis(ethynylbenzene) is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes highlights the compound’s role in oxidative metabolic pathways .

Transport and Distribution

Within cells and tissues, 4,4’-Oxybis(ethynylbenzene) is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, facilitating its movement across cellular membranes. Once inside the cell, 4,4’-Oxybis(ethynylbenzene) can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Oxybis(ethynylbenzene) is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. The presence of targeting signals or post-translational modifications may direct 4,4’-Oxybis(ethynylbenzene) to these specific compartments, enhancing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis(ethynylbenzene) typically involves the use of palladium-catalyzed coupling reactions. One common method involves the reaction of 4,4’-diiodobiphenyl with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent such as triethylamine and tetrahydrofuran (THF) under an inert nitrogen atmosphere .

Industrial Production Methods

Industrial production of 4,4’-Oxybis(ethynylbenzene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis(ethynylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Reduced ethynylbenzene derivatives.

    Substitution: Substituted ethynylbenzene derivatives.

Scientific Research Applications

4,4’-Oxybis(ethynylbenzene) finds applications in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxybis(ethynylbenzene) is unique due to its ethynyl groups, which provide distinct reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and specific chemical reactivity .

Properties

IUPAC Name

1-ethynyl-4-(4-ethynylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNLEMUSWLWGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434904
Record name 4,4'-Oxybis(ethynylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21368-80-9
Record name 4,4'-Oxybis(ethynylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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